molecular formula C10H6F4O B8518416 2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol

2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol

Cat. No.: B8518416
M. Wt: 218.15 g/mol
InChI Key: HSWOILMZLAARCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol is a fluorinated organic compound with the molecular formula C10H6F4O It is characterized by the presence of four fluorine atoms attached to a benzene ring, along with a propargyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol typically involves multiple steps. One common method starts with the fluorination of 2,3,5,6-tetrachloroterephthalonitrile, followed by hydrolysis, acylation, reduction, and dehydroxylation reactions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation, diazotization, and hydrolysis reactions. The process is designed to be efficient and environmentally friendly, with catalysts and solvents being recycled to reduce pollution .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, sulfuric acid for hydrolysis, and various catalysts for facilitating reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl compound, while substitution reactions can produce a variety of fluorinated derivatives.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The propargyl group can participate in various chemical reactions, while the fluorine atoms influence the compound’s reactivity and stability. These interactions can affect biological processes and chemical reactions, making the compound valuable for research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol is unique due to the presence of the propargyl group, which enhances its reactivity and potential for diverse applications. The combination of fluorine atoms and the propargyl group makes it a versatile compound for various scientific and industrial uses .

Properties

Molecular Formula

C10H6F4O

Molecular Weight

218.15 g/mol

IUPAC Name

(2,3,5,6-tetrafluoro-4-prop-2-ynylphenyl)methanol

InChI

InChI=1S/C10H6F4O/c1-2-3-5-7(11)9(13)6(4-15)10(14)8(5)12/h1,15H,3-4H2

InChI Key

HSWOILMZLAARCG-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(C(=C(C(=C1F)F)CO)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-[4-(prop-2-yn-1-yl)-2,3,5,6-tetrafluorobenzyloxy]tetrahydropyran (0.8 g), dilute hydrochloric acid (2N, 5 cm3) and methanol (30 cm3) was stirred together at the ambient temperature for 2 hours, after which the more volatile portion was removed by evaporation under reduced pressure. The residue was extracted with diethyl ether, the extracts combined, washed with water, and dried over anhydrous magnesium sulphate. Removal of the solvent by evaporation under reduced pressure yielded an oil which crystallised on standing to give 4-(prop-2-yn-1-yl)-2,3,5,6-tetrafluorobenzyl alcohol (0.5 g), m.p. 51°-52° C., after recrystallisation from petroleum ether (boiling range 60°-80° C.).
Name
2-[4-(prop-2-yn-1-yl)-2,3,5,6-tetrafluorobenzyloxy]tetrahydropyran
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-(Prop-2-yn-1-yl)-2,3,5,6-tetrafluorobenzyl alcohol was prepared from 2-[4-bromo-2,3,5,6-tetrafluorobenzyloxy)-tetrahydropyran and propargyl chloride, by a two stage procedure similar to that described in Example 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.